molecular formula C8H10N2O2 B12066373 Furfurylamine, N-(2-oxazolinyl)- CAS No. 101468-19-3

Furfurylamine, N-(2-oxazolinyl)-

Cat. No.: B12066373
CAS No.: 101468-19-3
M. Wt: 166.18 g/mol
InChI Key: QQZQLYLXQJPVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Furfurylamine)-2-oxazoline is an organic compound that belongs to the class of oxazolines. It is derived from furfurylamine, which is an aromatic amine typically formed by the reductive amination of furfural with ammonia

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furfurylamine)-2-oxazoline typically involves the reaction of furfurylamine with an appropriate oxazoline precursor. One common method is the reductive amination of furfural to produce furfurylamine, which is then reacted with an oxazoline precursor under controlled conditions . The reaction conditions often involve the use of catalysts such as Rh/Al2O3 and specific temperature and pressure settings to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of 2-(2-Furfurylamine)-2-oxazoline may involve large-scale reductive amination processes using biomass-derived furfural as a starting material. The use of heterogeneous catalysts, such as nickel or cobalt-based catalysts, is common in industrial settings to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furfurylamine)-2-oxazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as molecular hydrogen, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include various oxazoline and furfurylamine derivatives, which have applications in pharmaceuticals, agrochemicals, and synthetic resins .

Mechanism of Action

The mechanism of action of 2-(2-Furfurylamine)-2-oxazoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

101468-19-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C8H10N2O2/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-2,4H,3,5-6H2,(H,9,10)

InChI Key

QQZQLYLXQJPVJO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.